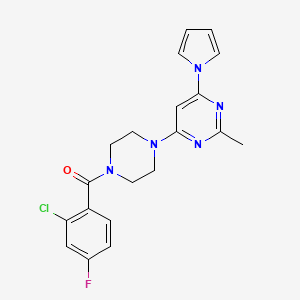

(2-chloro-4-fluorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN5O/c1-14-23-18(25-6-2-3-7-25)13-19(24-14)26-8-10-27(11-9-26)20(28)16-5-4-15(22)12-17(16)21/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBWECLPGZUIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It can be inferred from related compounds that it likely interacts with its targets through a combination of covalent and non-covalent bonds, leading to changes in the target’s function.

Biochemical Analysis

Biochemical Properties

It is known that the compound has a complex structure, which suggests that it could interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism.

Molecular Mechanism

Based on its structure, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

Therefore, it is not possible to provide detailed information on threshold effects, toxic or adverse effects at high doses.

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

Based on its structure, it could potentially interact with various transporters or binding proteins.

Biological Activity

The compound (2-chloro-4-fluorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone , with a CAS number of 1421455-40-4, is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 399.8 g/mol. Its structure features a chloro and a fluorine substituent on the phenyl rings, along with a piperazine moiety linked to a pyrimidine derivative, enhancing its potential interactions with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1421455-40-4 |

| Molecular Formula | C20H19ClFN5O |

| Molecular Weight | 399.8 g/mol |

Biological Activity

Research indicates that this compound may exhibit several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties, potentially inhibiting cell proliferation in various cancer cell lines. For instance, compounds structurally related to this molecule have demonstrated significant activity against human pancreatic and gastric cancer cells .

- Analgesic and Anti-inflammatory Effects : The compound's structural features suggest it may possess analgesic and anti-inflammatory properties, which are common among similar piperazine derivatives .

- Neuropharmacological Effects : Given the presence of the pyrrolidine moiety, there is potential for neuropharmacological activity, including anticonvulsant properties as seen in related compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the structure significantly influence biological efficacy:

- Chloro and Fluoro Substituents : The presence of halogen atoms (Cl and F) is known to enhance lipophilicity and bioavailability, which may improve interaction with target proteins.

- Pyrimidine and Piperazine Units : These moieties are crucial for receptor binding and activity modulation. Their arrangement affects the compound's conformational flexibility, impacting its pharmacodynamics.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Piperazine Ring : Starting from commercially available piperazine derivatives.

- Pyrimidine Coupling : Utilizing coupling agents to link the pyrimidine moiety.

- Final Functionalization : Introducing chloro and fluoro groups through electrophilic aromatic substitution reactions.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Anticancer Studies : A study demonstrated that compounds with similar piperazine-pyrimidine structures inhibited cell proliferation in various cancer models, suggesting a pathway for developing new anticancer agents .

- Neuropharmacological Evaluation : Research on piperazine derivatives highlighted their potential as anticonvulsants, providing a basis for further exploration of this compound's neuroactive properties .

Scientific Research Applications

Medicinal Chemistry

The compound's design suggests potential applications in drug development due to its structural features that may interact with various biological targets:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation in various models, including breast, melanoma, and lung cancer cell lines .

- Anti-inflammatory and Analgesic Effects : Computational models have predicted that modifications in the compound's structure can enhance its anti-inflammatory and analgesic activities. These predictions are based on structure-activity relationship analyses that assess how different substituents affect biological efficacy .

Protein Kinase Inhibition

Research has highlighted the relevance of pyrimidine derivatives in protein kinase inhibition. The compound may act as a lead for developing inhibitors targeting specific kinases involved in cancer signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy:

| Structural Feature | Modification | Biological Activity |

|---|---|---|

| Chloro Group | Increased electron-withdrawing ability | Enhances binding affinity to targets |

| Fluoro Group | Modulates lipophilicity | Improves bioavailability |

| Piperazine Moiety | Alters receptor interaction | Potential for diverse pharmacological effects |

This table summarizes how modifications to specific structural features can influence biological activity, guiding future research directions.

Case Studies

Recent studies have evaluated various derivatives of this compound against a panel of cancer cell lines:

- Study on Breast Cancer Cell Lines : A derivative was tested against MCF7 and MDA-MB231 cell lines, showing significant inhibition of cell proliferation.

- Melanoma Inhibition : Another study focused on SKMEL-28 cells, where modifications to the piperazine moiety enhanced anticancer activity compared to parent compounds .

These case studies illustrate the compound's potential as a lead candidate for further development in cancer therapeutics.

Q & A

Nuclear Magnetic Resonance (NMR) :

- H-NMR (CDCl): Identify aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and pyrimidine groups), piperazine methylene signals (δ 2.5–3.5 ppm), and pyrrole protons (δ 6.2–6.8 ppm) .

- C-NMR : Confirm carbonyl resonance (δ ~165–170 ppm) and quaternary carbons in the pyrimidine ring .

Mass Spectrometry : Use EI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine/fluorine substituents .

Q. What are the key considerations for optimizing reaction yields during synthesis?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., dichloroethane) enhance nucleophilicity of piperazine nitrogen .

- Temperature Control : Maintain 0–5°C during initial coupling to suppress side reactions; warm to room temperature gradually .

- Catalysis : Test Lewis acids (e.g., ZnCl) to accelerate acylation if sluggish reactivity is observed .

Advanced Research Questions

Q. How to resolve discrepancies in spectroscopic data when synthesizing novel piperazine-linked heterocycles?

- Troubleshooting Approach :

Impurity Identification : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts (e.g., unreacted starting materials or hydrolyzed intermediates) .

Variable Temperature (VT) NMR : Assess dynamic effects (e.g., piperazine ring puckering) that may cause signal splitting .

X-ray Crystallography : Resolve ambiguous NOE correlations or coupling constants by obtaining a single-crystal structure .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for piperazine-containing compounds?

- SAR Workflow :

Analog Synthesis : Prepare derivatives by modifying substituents on the pyrimidine (e.g., replacing pyrrole with morpholine) or fluorophenyl (e.g., varying halogen positions) .

Biological Assays : Test analogs in target-specific assays (e.g., receptor binding or enzyme inhibition) to correlate structural features with activity.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. How to address solubility challenges in biological assays for lipophilic compounds like this?

- Solubilization Methods :

Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility during administration .

Data Contradiction Analysis

Q. Conflicting NMR data for piperazine methylene protons: How to validate assignments?

- Resolution Strategy :

- 2D NMR : Perform HSQC and HMBC to correlate protons with adjacent carbons and confirm connectivity .

- Deuteration Experiments : Exchange labile protons (e.g., NH in pyrrole) with DO to simplify spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.